4-Methyl-3,4,5,6,7,8-hexahydro-2h-chromene
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Overview
Description
4-Methyl-3,4,5,6,7,8-hexahydro-2H-chromene is a chemical compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4,5,6,7,8-hexahydro-2H-chromene typically involves a multi-step process. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable phenol with an aldehyde in the presence of an acid catalyst can yield the desired chromene structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4,5,6,7,8-hexahydro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromene to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromanones, while reduction can produce tetrahydrochromenes .
Scientific Research Applications
4-Methyl-3,4,5,6,7,8-hexahydro-2H-chromene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4,5,6,7,8-hexahydro-2H-chromene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
- 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
Uniqueness
4-Methyl-3,4,5,6,7,8-hexahydro-2H-chromene is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
16121-01-0 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-methyl-3,4,5,6,7,8-hexahydro-2H-chromene |
InChI |
InChI=1S/C10H16O/c1-8-6-7-11-10-5-3-2-4-9(8)10/h8H,2-7H2,1H3 |
InChI Key |
UBUSSJKWRLWFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2=C1CCCC2 |
Origin of Product |
United States |
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